Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and an ethoxyamino substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. This compound is likely employed as an intermediate in drug discovery, particularly for modifying pharmacokinetic properties or enabling selective functionalization during multi-step syntheses .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-12-9-6-7-13(8-9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
FQKHQDIRIHXFDY-UHFFFAOYSA-N |
Canonical SMILES |
CCONC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically isolated through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine in an organic solvent.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxyamino group plays a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The ethoxyamino group in the target compound offers a balance between stability and reactivity. Unlike the chloromethyl group in , which is prone to nucleophilic substitution, the ethoxyamino group may participate in reductive amination or serve as a protected amine for further derivatization. The 2-oxoimidazolidinyl group in introduces a rigid cyclic urea structure, improving binding affinity in enzyme inhibitors, whereas the ethynyl group in is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications.
Physicochemical Properties: Compounds with bulky aromatic substituents (e.g., ) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration. In contrast, the target compound’s ethoxyamino group (predicted MW ~270–300 Da) likely improves bioavailability. The hydroxyl and ethoxy groups in and the target compound enhance water solubility compared to the lipophilic tert-butyldimethylsilyloxy analogs (e.g., ).
Synthetic Utility: The target compound’s ethoxyamino group could serve as a masked amine, enabling controlled deprotection during multi-step syntheses. This contrasts with bromo intermediates (e.g., ), which require palladium-catalyzed cross-coupling for further functionalization. Chloropyridazine derivatives (e.g., ) are tailored for electrophilic aromatic substitution, whereas the ethoxyamino group may facilitate nucleophilic additions.
Biological Relevance: The isoquinoline derivative in demonstrated anticancer activity, suggesting that the target compound’s ethoxyamino group could be optimized for similar therapeutic applications. The chloromethyl analog in is restricted to R&D due to toxicity, whereas the ethoxyamino group’s lower electrophilicity may improve safety profiles.
Biological Activity
Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound can be synthesized through various methods involving the reaction of tert-butyl pyrrolidine derivatives with ethoxyamine. The general structure consists of a pyrrolidine ring substituted with an ethoxyamino group and a carboxylate moiety, which contributes to its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit enzymes such as neuraminidase, which is critical for viral replication. This inhibition is essential in the development of antiviral therapies, particularly against influenza viruses .
- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating pathways involving p70S6K, a kinase that plays a significant role in protein synthesis and cell growth. Inhibition of p70S6K has been linked to reduced cell proliferation and tumor growth, making it a target for cancer therapies .
- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antiviral Activity | Neuraminidase Inhibition | |
| Cell Proliferation | p70S6K Pathway Modulation | |
| Neuroprotection | Oxidative Stress Reduction |
Case Study: Antiviral Properties
In a study aimed at discovering novel inhibitors for influenza virus neuraminidase, researchers tested various amino acid derivatives, including those related to this compound. The results indicated that certain modifications enhanced inhibitory potency, suggesting that structural variations play a crucial role in biological activity .
Case Study: Cancer Cell Proliferation
Another study investigated the effects of pyrrolidine derivatives on cancer cell lines. The findings demonstrated that compounds inhibiting the mTOR/p70S6K pathway resulted in significant reductions in cell viability and proliferation rates. This highlights the potential therapeutic applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
